molecular formula C9H16ClN B3115502 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098113-88-1

3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B3115502
CAS No.: 2098113-88-1
M. Wt: 173.68
InChI Key: FRGDVMZGBCNMNN-UHFFFAOYSA-N
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Description

3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride is a chemical compound with the molecular formula C9H16ClN. It is a bicyclic structure that contains a nitrogen atom, making it part of the azabicyclo family. This compound is often used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets and pathways. The nitrogen atom in its structure allows it to act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride
  • Tropane alkaloids

Uniqueness

What sets 3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride apart from similar compounds is its specific ethylidene group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-ethylidene-8-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N.ClH/c1-2-7-5-8-3-4-9(6-7)10-8;/h2,8-10H,3-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGDVMZGBCNMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CC2CCC(C1)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 2
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 3
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-Ethylidene-8-azabicyclo[3.2.1]octane hydrochloride

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